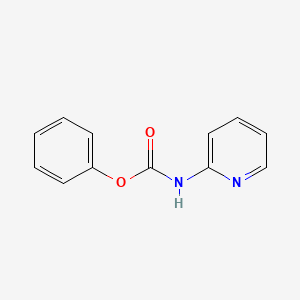

Phenyl pyridin-2-ylcarbamate

描述

Phenyl pyridin-2-ylcarbamate (CAS: 20951-00-2, Molecular Formula: C₁₂H₁₀N₂O₂, Molecular Weight: 214.23) is a carbamate derivative featuring a phenyl group attached to the carbamate nitrogen and a pyridine ring substituted at the 2-position . Its isomers, phenyl pyridin-3-ylcarbamate and phenyl pyridin-4-ylcarbamate, differ in the substitution position on the pyridine ring, leading to distinct physicochemical and electronic properties .

属性

IUPAC Name |

phenyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(14-11-8-4-5-9-13-11)16-10-6-2-1-3-7-10/h1-9H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQIVMAVPVTKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Phenyl pyridin-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with pyridin-2-ylamine under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.

Another method involves the use of phenyl chloroformate and pyridin-2-ylamine. The reaction is carried out in an organic solvent like dichloromethane, with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process.

化学反应分析

Types of Reactions: Phenyl pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amines or alcohols derived from the reduction of the carbamate group.

Substitution: Substituted carbamates with different nucleophiles.

科学研究应用

Phenyl pyridin-2-ylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: this compound derivatives are explored for their potential therapeutic applications, such as anticancer or anti-inflammatory agents.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

作用机制

The mechanism of action of phenyl pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form stable interactions with various biological macromolecules, influencing their function and activity.

相似化合物的比较

Positional Isomers of Phenyl Pyridinylcarbamates

The positional isomers of phenyl pyridin-2-ylcarbamate—substituted at the 3- and 4-positions of the pyridine ring—share identical molecular formulas (C₁₂H₁₀N₂O₂) but exhibit structural and electronic differences (Table 1). These variations influence reactivity, solubility, and intermolecular interactions:

- Phenyl pyridin-3-ylcarbamate (3-position) : The meta-substitution may reduce conjugation with the pyridine nitrogen, altering acidity and solubility.

- Phenyl pyridin-4-ylcarbamate (4-position) : The para-substitution allows maximal resonance between the pyridine nitrogen and carbamate group, possibly enhancing stability .

Table 1: Comparison of Phenyl Pyridinylcarbamate Isomers

| Compound Name | CAS Number | Pyridine Substitution | MDL Number |

|---|---|---|---|

| This compound | 20951-00-2 | 2-position | MFCD00590324 |

| Phenyl pyridin-3-ylcarbamate | 17738-06-6 | 3-position | MFCD06619613 |

| Phenyl pyridin-4-ylcarbamate | 20951-01-3 | 4-position | MFCD09817642 |

Substituent Variations in Pyridinylcarbamates

Replacing the phenyl group with tert-butyl or introducing halogen substituents significantly alters molecular properties (Table 2):

- tert-Butyl pyridin-2-ylcarbamate (CAS: 38427-94-0) : The tert-butyl group reduces molecular weight (202.23 vs. 214.23) and increases hydrophobicity compared to the phenyl analog. This substitution may enhance membrane permeability in drug design .

- tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS: 1244949-72-1) : Though structurally distinct (pyrimidine ring), this compound shares 90% similarity with tert-butyl pyridin-2-ylcarbamate, highlighting the role of heterocycle substitution in modulating properties .

Table 2: Comparison of Substituent-Modified Pyridinylcarbamates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 20951-00-2 | C₁₂H₁₀N₂O₂ | 214.23 | Phenyl, no halogens |

| tert-Butyl pyridin-2-ylcarbamate | 38427-94-0 | C₁₀H₁₄N₂O₂ | 202.23 | tert-Butyl, no halogens |

| tert-Butyl (6-chloropyridin-2-yl)carbamate | 159603-71-1 | C₁₀H₁₃ClN₂O₂ | 236.68 | tert-Butyl, 6-chloro |

Functional Group Impact on Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP values compared to phenyl, as seen in tert-butyl pyridin-2-ylcarbamate (predicted logP ~1.5) versus this compound (logP ~2.0) .

- Solubility : Polar substituents (e.g., chloro) may reduce aqueous solubility, while the 2-position carbamate in this compound could enhance hydrogen-bonding capacity compared to 3- or 4-isomers .

生物活性

Phenyl pyridin-2-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a phenyl group attached to a pyridine ring via a carbamate functional group. Its molecular formula is with a molecular weight of approximately 218.21 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor modulator . The compound may interact with specific enzymes by binding to their active sites, thereby preventing substrate access. This interaction can inhibit various biochemical pathways, leading to potential therapeutic effects in different diseases.

Interaction with Biological Targets

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Studies have demonstrated moderate antibacterial and antifungal activities against various strains, including Escherichia coli and Candida albicans .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies : A study demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Cell Line IC50 (µM) Reference HeLa 12.5 MCF7 15.0 A549 10.0 - Antimicrobial Activity : In vitro tests showed that this compound had moderate activity against bacterial strains such as Klebsiella pneumoniae and fungal strains like Candida glabrata, indicating its potential use in treating infections .

- Mechanistic Studies : Another study explored the compound's mechanism of action, revealing that it alters the Bcl-2/Bax ratio in cells, promoting apoptosis through mitochondrial pathways .

常见问题

Basic: What are the recommended safety protocols for handling Phenyl pyridin-2-ylcarbamate in laboratory settings?

While specific hazard data for this compound is limited, general safety measures for structurally related pyridinyl carbamates include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to minimize inhalation risks .

- Spill Management: Collect spills using vacuum or sweep methods, and dispose via certified chemical waste channels .

- First Aid: Flush eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Basic: How can the crystal structure of this compound be determined experimentally?

Methodology:

- X-ray Crystallography: Use single-crystal X-ray diffraction with programs like SHELXL for structure refinement .

- Key Steps:

Grow high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.

Collect diffraction data (e.g., using a Bruker APEX2 detector).

Refine atomic coordinates with SHELXL97, achieving resolution < 1.0 Å for accuracy .

- Validation: Cross-check bond lengths/angles against similar carbamates (e.g., tert-butyl pyridin-2-ylcarbamate, CAS 38427-94-0) to confirm structural integrity .

Advanced: How can computational methods predict the electronic properties of this compound?

Approach:

- Density Functional Theory (DFT): Apply hybrid functionals (e.g., B3LYP) to calculate:

- Validation: Compare computed vibrational spectra (IR/Raman) with experimental data to assess accuracy .

- Software: Use Gaussian or ORCA with a 6-311++G(d,p) basis set for optimized geometry .

Advanced: How can researchers resolve contradictions in reaction yield data during synthesis?

Troubleshooting Framework:

Variable Screening: Use a fractional factorial design to identify critical factors (e.g., solvent polarity, temperature) .

Reaction Monitoring: Employ HPLC (C18 column, gradient elution with acetonitrile/water) to track intermediate formation .

Byproduct Analysis: Characterize impurities via LC-MS and adjust protecting groups (e.g., benzyl vs. tert-butyl carbamates) to minimize side reactions .

Advanced: What experimental design strategies optimize the purification of this compound?

Methodology:

- Column Chromatography:

- Stationary Phase: Silica gel (60–120 mesh).

- Mobile Phase: Ethyl acetate/hexane (3:7) for optimal separation .

- Recrystallization: Screen solvents (e.g., ethanol, acetone) using a solubility parameter (δ) approach to maximize yield .

- Purity Validation:

- HPLC: >95% purity threshold with a retention time matching reference standards .

- Melting Point: Compare observed mp (e.g., 287–293°C for analogs) to literature values .

Advanced: How to analyze batch-to-batch variability in spectroscopic data for this compound?

Quality Control Protocol:

NMR Consistency:

- Acquire / NMR spectra in deuterated DMSO.

- Compare peak integrals with prior batches (e.g., tert-butyl derivatives in ).

Statistical Analysis:

- Use principal component analysis (PCA) to cluster spectral data and identify outliers .

Impurity Profiling:

- Detect trace contaminants (<0.1%) via high-resolution mass spectrometry (HRMS) .

Basic: What are the best practices for storing this compound?

- Conditions: Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .

- Stability Testing: Monitor degradation via monthly HPLC checks .

Advanced: How to design a mechanistic study for the hydrolysis of this compound?

Experimental Design:

Kinetic Analysis:

- Conduct pH-dependent studies (pH 2–12) using UV-Vis spectroscopy to track absorbance changes at 270 nm .

Isotope Labeling: Use -labeled water to confirm nucleophilic attack pathways .

Computational Support: Simulate transition states with DFT to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。